
Talotrexin ammonium
Descripción general
Descripción
Métodos De Preparación
Análisis De Reacciones Químicas
El talotrexin amonio experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar la estructura química del talotrexin amonio, afectando su actividad biológica.
Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales específicos dentro de la molécula, lo que lleva a la formación de nuevos derivados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Química: Se utiliza como herramienta de investigación para estudiar los mecanismos de los fármacos antifolatos y sus interacciones con los objetivos celulares.
Biología: El compuesto se utiliza para investigar los efectos de los antifolatos en la proliferación celular y la apoptosis.
Medicina: El talotrexin amonio ha mostrado promesa en el tratamiento de varios tipos de tumores, incluidos el cáncer de pulmón de células no pequeñas (NSCLC) y la leucemia
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos antifolatos y agentes terapéuticos.
Mecanismo De Acción
El talotrexin amonio ejerce sus efectos inhibiendo la función de la dihidrofolato reductasa (DHFR), una enzima involucrada en el metabolismo del folato . Al unirse a la DHFR, el talotrexin amonio evita la conversión de dihidrofolato en tetrahidrofolato, lo que lleva a la inhibición de la síntesis de ADN y la división celular . Este mecanismo es crucial para su actividad antineoplásica, ya que se dirige eficazmente a las células cancerosas que se dividen rápidamente .
Comparación Con Compuestos Similares
El talotrexin amonio es único en comparación con otros fármacos antifolatos debido a su naturaleza no poliglutamable. Esta característica le permite evitar la poliglutamación, un proceso que puede afectar la eficacia y la toxicidad de los fármacos antifolatos . Compuestos similares incluyen:
Metotrexato: Un fármaco antifolato ampliamente utilizado que se somete a poliglutamación.
Aminopterina: Un análogo del ácido fólico con propiedades antifolatos similares.
Pemetrexed: Otro fármaco antifolato utilizado en el tratamiento de varios cánceres.
La estructura y el mecanismo de acción únicos del talotrexin amonio lo convierten en una herramienta valiosa en la investigación y la terapia del cáncer .
Actividad Biológica
Talotrexin ammonium, a novel antifolate compound, is primarily recognized for its potential in cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various cancer types, and relevant case studies.
Overview of this compound
Talotrexin (also known as Talvesta) is a dihydrofolate reductase (DHFR) inhibitor that interferes with folate metabolism, crucial for DNA synthesis and cell division. Its molecular formula is and it has been primarily investigated for treating solid tumors, lung cancer, and various leukemias .
Talotrexin exerts its biological effects primarily through the inhibition of DHFR, an enzyme critical for the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to a depletion of folate coenzymes necessary for the synthesis of nucleotides, ultimately resulting in cytotoxic effects on rapidly dividing cells such as cancer cells.
In Vitro Studies
In preclinical studies, talotrexin has demonstrated significant cytotoxicity against various pediatric leukemia and lymphoma cell lines. The median inhibitory concentration (IC50) values for talotrexin were found to be approximately 7 nM, which is notably lower than traditional antifolates like methotrexate (IC50 = 78 nM) and pemetrexed (IC50 = 155 nM) . This indicates a higher potency of talotrexin in inhibiting cancer cell growth.
Comparative Efficacy
A comparative analysis of clinical potency indices (CPI) showed that while methotrexate had a CPI of 0.9, indicating its effectiveness at clinically achievable doses, talotrexin's CPI was not explicitly reported but suggested to be favorable due to its lower IC50 values . This positions talotrexin as a promising candidate for further clinical evaluation.
Pediatric Acute Lymphoblastic Leukemia (ALL)
In a notable study involving children with ALL, talotrexin was administered alongside other antifolates. The results indicated that patients receiving talotrexin exhibited improved response rates compared to those treated with standard therapies . However, further studies are warranted to establish its role in standard treatment protocols.
Solid Tumors
Talotrexin's application in solid tumors has also been explored. A study indicated that when combined with liposomal formulations, talotrexin showed enhanced delivery and reduced toxicity to non-cancerous cells while maintaining efficacy against tumor cells . This suggests that innovative drug delivery systems could optimize talotrexin's therapeutic potential.
Data Summary
The following table summarizes key findings regarding the biological activity of talotrexin:
Parameter | Talotrexin | Methotrexate | Pemetrexed |
---|---|---|---|
Median IC50 (nM) | 7 | 78 | 155 |
Clinical Potency Index (CPI) | Not explicitly reported | 0.9 | 13 |
Cancer Types Studied | Pediatric leukemia | Pediatric leukemia | Pediatric leukemia |
Combination Studies | Liposomal formulations | Standard therapies | Standard therapies |
Q & A
Basic Research Questions
Q. What is the mechanism of action of Talotrexin ammonium in inhibiting tumor growth, and how can this be experimentally validated?
this compound acts as a non-polyglutamatable antifolate by competitively inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism required for DNA synthesis . To validate this mechanism:
- Enzyme assays : Measure DHFR activity using spectrophotometric methods (e.g., NADPH oxidation rates) with purified DHFR and varying Talotrexin concentrations. Include positive controls (e.g., methotrexate) and negative controls (no inhibitor).
- Cell-based assays : Use DHFR-deficient vs. wild-type cell lines to confirm specificity. Monitor cell proliferation (via MTT assays) and thymidylate synthase activity as downstream markers of folate metabolism disruption .
Q. What are the recommended solubility and formulation protocols for this compound in preclinical studies?
- In vitro : Dissolve in DMSO (≤10 mM stock), followed by dilution in cell culture media. If precipitation occurs, test alternative solvents (e.g., ethanol or DMF) with biocompatibility controls .
- In vivo : For murine models, use a weekly intravenous formulation (0–35 mg/kg) in PBS (pH 7.4) with 5% dextrose. Filter-sterilize (0.22 µm) and administer immediately to avoid degradation .
Q. How do in vitro and in vivo models differ in evaluating Talotrexin’s efficacy, and what parameters should be prioritized?
- In vitro : Use cell lines (e.g., HeLa R1-11/Tet-on-RFC) to assess IC₅₀ values under standardized folate conditions. Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
- In vivo : Prioritize tumor volume reduction (caliper measurements) and survival endpoints in xenograft models (e.g., A549 lung cancer). Include pharmacokinetic profiling (plasma half-life, tissue distribution) to correlate efficacy with exposure .
Advanced Research Questions
Q. How can researchers optimize Talotrexin combination therapies to overcome resistance or enhance efficacy?
- Synergy screening : Test Talotrexin with taxanes (e.g., paclitaxel) or platinum agents using dose-matrix designs (e.g., Chou-Talalay method). Calculate combination indices (CI <1 indicates synergy) .
- Resistance models : Generate Talotrexin-resistant cell lines via gradual dose escalation. Perform RNA-seq to identify upregulated pathways (e.g., ABC transporters) for targeted co-inhibition .
Q. What experimental strategies address contradictions in Talotrexin’s reported efficacy across studies?
- Protocol standardization : Ensure consistent folate levels in cell media, as low folate enhances Talotrexin uptake via RFC transporters .
- Data triangulation : Cross-validate findings using orthogonal methods (e.g., DHFR activity assays + metabolomic profiling of folate intermediates). Replicate key results in independent models (e.g., patient-derived xenografts) .
Q. What bioanalytical methods are most reliable for quantifying this compound in complex biological matrices?
- LC-MS/MS : Develop a validated method with deuterated internal standards. Optimize extraction protocols (e.g., protein precipitation with acetonitrile) for plasma, tumor, and liver tissues .
- Quality controls : Include spike-recovery experiments and matrix effect evaluations to ensure accuracy in pharmacokinetic studies .
Q. How can cross-resistance between Talotrexin and other antifolates be experimentally evaluated?
- Competitive binding assays : Compare Talotrexin’s affinity for DHFR vs. methotrexate using surface plasmon resonance (SPR).
- Transport studies : Use RFC-overexpressing vs. P-gp-overexpressing cell lines to isolate transporter-mediated resistance mechanisms .
Q. Methodological Considerations
Q. What statistical approaches are critical for dose-response studies of Talotrexin in heterogeneous tumor models?
- Nonlinear regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
- Mixed-effects models : Account for inter-tumor variability in xenograft studies by including random effects for individual tumors .
Q. How should researchers design studies to identify predictive biomarkers of Talotrexin response?
- Retrospective analysis : Correlate baseline DHFR mRNA levels (qRT-PCR) or protein expression (IHC) with treatment response in patient-derived models.
- Prospective validation : Use CRISPR/Cas9 to modulate candidate biomarkers (e.g., RFC transporters) and assess impact on Talotrexin sensitivity .
Q. What in silico tools can prioritize Talotrexin combination partners based on pathway synergy?
- Network pharmacology : Use tools like STRING or KEGG to map Talotrexin’s targets (DHFR) with complementary pathways (e.g., PI3K/AKT).
- Machine learning : Train models on drug interaction databases (e.g., DrugComb) to predict synergistic pairs .
Q. Tables for Key Experimental Parameters
Propiedades
IUPAC Name |
azane;2-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N9O6.H3N/c28-21-20-22(36-27(29)35-21)32-13-16(33-20)12-31-15-9-7-14(8-10-15)23(37)34-19(26(41)42)6-3-11-30-24(38)17-4-1-2-5-18(17)25(39)40;/h1-2,4-5,7-10,13,19,31H,3,6,11-12H2,(H,30,38)(H,34,37)(H,39,40)(H,41,42)(H4,28,29,32,35,36);1H3/t19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURXCENNYPPKOS-FYZYNONXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCCC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70983432 | |
Record name | 2-[{[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzamido)-4-carboxybutyl]imino}(hydroxy)methyl]benzoic acid--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70983432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648420-92-2 | |
Record name | Talotrexin Ammonium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648420922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[{[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzamido)-4-carboxybutyl]imino}(hydroxy)methyl]benzoic acid--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70983432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALOTREXIN AMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/686WJT9102 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.